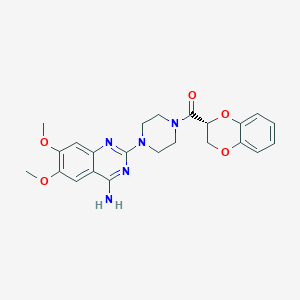

(R)-Doxazosin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYUOTYCVRMRZ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70918-17-1 | |

| Record name | Doxazosin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXAZOSIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Doxazosin mechanism of action on alpha-1D adrenoceptors

An In-depth Technical Guide on the Core Mechanism of Action of (R)-Doxazosin on Alpha-1D Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxazosin is a quinazoline-based compound widely utilized as an alpha-1 adrenergic receptor antagonist for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2][3] It is administered as a racemic mixture of (R)- and (S)-enantiomers. While clinically effective, the precise mechanism and potential stereoselectivity of its enantiomers at the alpha-1D adrenoceptor subtype are areas of significant research interest. This technical guide provides a detailed examination of the mechanism of action of the (R)-enantiomer of doxazosin specifically at the alpha-1D adrenoceptor, compiling quantitative data, outlining experimental methodologies, and visualizing key pathways.

Introduction to Doxazosin and Alpha-1 Adrenoceptors

Doxazosin functions by competitively inhibiting post-synaptic alpha-1 adrenergic receptors, leading to vasodilation of both arterioles and veins, which in turn reduces peripheral vascular resistance and lowers blood pressure.[3][4] The alpha-1 adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and are divided into three subtypes: α1A, α1B, and α1D.[5] All three subtypes are activated by the endogenous catecholamines norepinephrine and epinephrine and are involved in mediating smooth muscle contraction.[5][6] Doxazosin is considered a non-selective antagonist, demonstrating high affinity for all three alpha-1 receptor subtypes.[1][7] The presence of a chiral center in its structure means that doxazosin exists as two enantiomers, (R)- and (S)-doxazosin, which may exhibit different pharmacological properties.[8]

Binding Affinity and Functional Antagonism of Doxazosin Enantiomers at the α1D-Adrenoceptor

The interaction of doxazosin and its enantiomers with the α1D-adrenoceptor has been characterized through both radioligand binding assays and functional studies. While some studies using cloned human receptors suggest a lack of significant subtype selectivity between the enantiomers[9], functional assays on native tissues indicate a degree of stereoselectivity at the α1D subtype.

Quantitative Binding and Functional Data

Binding studies on Chinese Hamster Ovary (CHO) cells stably expressing the human α1D-adrenoceptor show that racemic doxazosin binds with high affinity.[7] Functional assays using isolated rat aorta, a tissue where the α1D-adrenoceptor predominantly mediates contraction, have revealed differences in the blocking potency of the two enantiomers.[10] The (+) enantiomer demonstrated a higher blocking activity compared to the (-) enantiomer.[10]

Table 1: Binding Affinity of Doxazosin at Human α1-Adrenoceptor Subtypes

| Compound | Receptor Subtype | Log KD | KD (nM) | Cell Line | Radioligand | Reference |

|---|---|---|---|---|---|---|

| Doxazosin (racemic) | Human α1A | -8.58 | 0.26 | CHO | [3H]prazosin | [7] |

| Doxazosin (racemic) | Human α1B | -8.46 | 0.35 | CHO | [3H]prazosin | [7] |

| Doxazosin (racemic) | Human α1D | -8.33 | 0.47 | CHO | [3H]prazosin |[7] |

Table 2: Functional Antagonism of Doxazosin Enantiomers at the α1D-Adrenoceptor

| Enantiomer | pA2 Value | Tissue Preparation | Agonist | Reference |

|---|---|---|---|---|

| (-)Doxazosin | 8.625 ± 0.053 | Isolated Rat Aorta | Noradrenalin | [10] |

| (+)Doxazosin | 9.503 ± 0.051 | Isolated Rat Aorta | Noradrenalin |[10] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Alpha-1D Adrenoceptor Signaling Pathway and Inhibition by this compound

The α1D-adrenoceptor, like other α1 subtypes, primarily couples to the Gq/11 family of G-proteins to initiate its signaling cascade.[11][12] this compound, acting as a competitive antagonist, binds to the receptor but does not elicit a response, thereby blocking the binding of endogenous agonists like norepinephrine and preventing the initiation of this signaling pathway.

The canonical signaling pathway proceeds as follows:

-

Agonist Binding & G-Protein Activation : Norepinephrine binds to the α1D-adrenoceptor, inducing a conformational change that activates the associated heterotrimeric Gq protein.

-

PLC Activation : The activated α subunit of the Gq protein (Gαq) stimulates the enzyme Phospholipase C (PLC).[12][13]

-

Second Messenger Production : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][12]

-

Downstream Effects :

-

Cellular Response : The rise in intracellular Ca2+ and activation of PKC lead to various cellular responses, most notably the contraction of smooth muscle cells.[6]

Additionally, the α1D-adrenoceptor can activate the extracellular signal-regulated kinase (ERK) pathway, part of the mitogen-activated protein kinase (MAPK) family, which is involved in regulating cell growth and proliferation.[13][14] this compound's blockade of the receptor prevents all of these downstream events.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. urology-textbook.com [urology-textbook.com]

- 3. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The alpha-adrenoceptor antagonist properties of the enantiomers of doxazosin in the human prostate. | Semantic Scholar [semanticscholar.org]

- 10. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. α1D-Adrenoceptors are responsible for the high sensitivity and the slow time-course of noradrenaline-mediated contraction in conductance arteries - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Chiral Purification of (R)-Doxazosin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies for synthesizing and purifying the (R)-enantiomer of Doxazosin, a potent α1-adrenergic receptor antagonist. The document details both the enantioselective synthesis route, beginning with a chiral precursor, and various methods for the chiral resolution of racemic Doxazosin. All quantitative data is presented in tabular format for clarity, and key experimental protocols are provided. Logical workflows for the synthesis and purification processes are illustrated using diagrams generated with Graphviz (DOT language).

Introduction to Doxazosin and its Chirality

Doxazosin, chemically known as (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanone, is a widely prescribed pharmaceutical for the treatment of hypertension and benign prostatic hyperplasia. The molecule possesses a single stereocenter at the C2 position of the 1,4-benzodioxane moiety, leading to the existence of two enantiomers: (R)-Doxazosin and (S)-Doxazosin. Although marketed as a racemate, research has indicated that the enantiomers may exhibit different pharmacological and pharmacokinetic profiles. This has driven the need for efficient methods to obtain the enantiomerically pure forms, particularly this compound, for further investigation and potential therapeutic development.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is most effectively achieved by utilizing a chiral building block, specifically (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This chiral intermediate is then coupled with the achiral piperazine-quinazoline moiety to yield the final product.

Synthesis of the Chiral Precursor: (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid

An efficient method for obtaining the chiral carboxylic acid is through the enzymatic kinetic resolution of its racemic methyl ester. This biotransformation offers high enantioselectivity under mild reaction conditions.

Experimental Protocol: Enzymatic Kinetic Resolution

-

Substrate Preparation: Racemic 1,4-benzodioxane-2-carboxylic acid methyl ester is prepared via standard esterification of the corresponding racemic carboxylic acid.

-

Enzymatic Hydrolysis: The racemic methyl ester is dissolved in an appropriate buffer system containing a co-solvent (e.g., 20% n-butanol) to a concentration of 50 mM.

-

Enzyme Addition: An engineered Candida antarctica lipase B (CALB) mutant, such as A225F or A225F/T103A, is added to the reaction mixture.

-

Reaction Conditions: The reaction is maintained at 30°C with gentle agitation.

-

Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining substrate and the product.

-

Work-up: Once the desired conversion is reached (typically around 50%), the reaction is quenched. The unreacted (R)-1,4-benzodioxane-2-carboxylic acid methyl ester is extracted with an organic solvent. The aqueous layer, containing the salt of the (S)-acid, is acidified and extracted to recover the (S)-acid.

-

Hydrolysis: The recovered (R)-methyl ester is then hydrolyzed to (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid using standard basic hydrolysis conditions followed by acidification.

Quantitative Data: Enzymatic Resolution

| Parameter | Value |

| Substrate Concentration | 50 mM |

| Enzyme | Engineered CALB (A225F/T103A) |

| Co-solvent | 20% n-butanol |

| Temperature | 30°C |

| Enantiomeric Excess (ee) | >97% for the unreacted ester |

| Enantiomeric Ratio (E) | 278 |

Coupling Reaction to form this compound

The final step in the synthesis involves the amide bond formation between the chiral carboxylic acid and the piperazine-quinazoline intermediate.

Experimental Protocol: Amide Coupling

-

Activation of the Carboxylic Acid: (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A coupling agent, for example, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (HOBt), is added.[3] Alternatively, an activating agent like N,N'-carbonyldiimidazole can be used to form a highly reactive intermediate.[3]

-

Addition of the Amine: To the activated carboxylic acid solution, a solution of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine in the same solvent is added dropwise.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.

Caption: Enantioselective synthesis of this compound.

Chiral Purification of Racemic Doxazosin

An alternative to enantioselective synthesis is the resolution of the racemic mixture of Doxazosin. The two primary industrial methods for this are preparative chiral HPLC and diastereomeric salt resolution.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have shown excellent performance in resolving Doxazosin enantiomers.

Experimental Protocol: Preparative Chiral HPLC

-

Column: A preparative column packed with a polysaccharide-based CSP, such as amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), is used.[4]

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol, 1-propanol, or 2-propanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine) is employed as the mobile phase.[4] The exact composition is optimized to achieve baseline separation with a resolution factor (Rs) greater than 1.5.[4]

-

Sample Preparation: Racemic Doxazosin is dissolved in a suitable solvent, filtered, and injected onto the column.

-

Chromatographic Conditions: The separation is performed under isocratic conditions at a defined flow rate and temperature.

-

Fraction Collection: The eluting enantiomers are monitored using a UV detector (e.g., at 240 nm), and the corresponding fractions for each enantiomer are collected separately.[4]

-

Solvent Removal and Isolation: The solvent is removed from the collected fractions under reduced pressure to yield the enantiomerically pure this compound.

Quantitative Data: Chiral HPLC Parameters

| Parameter | Chiralpak AD-H | Chiralcel OD-H |

| Mobile Phase | n-hexane/alcohol/0.1% diethylamine | n-hexane/alcohol/0.1% diethylamine |

| Resolution (Rs) | >1.5 | Good separation |

| Detection | UV at 240 nm | UV at 240 nm |

Note: Specific loading capacities and yields for preparative scale are highly dependent on column dimensions and optimized conditions and are not consistently reported in the literature.

Diastereomeric Salt Resolution

This classical resolution method involves the reaction of the racemic base (Doxazosin) with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Racemic Doxazosin is dissolved in a suitable solvent (e.g., methanol, ethanol). An enantiomerically pure chiral acid, such as (+)-tartaric acid, is added to the solution.

-

Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to its lower solubility.

-

Isolation of Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent. The enantiomeric purity of the salt can be enhanced by recrystallization.

-

Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid and liberate the free base of the enantiomerically enriched Doxazosin.

-

Extraction and Isolation: The free base is extracted with an organic solvent, and the solvent is removed to yield the purified this compound.

Quantitative Data: Diastereomeric Salt Resolution

| Parameter | Value |

| Resolving Agent | (+)-Tartaric Acid (example) |

| Yield | Dependent on crystallization efficiency |

| Enantiomeric Excess (ee) | Can be high after recrystallization |

Note: The success of this method is highly dependent on the choice of resolving agent and crystallization solvent, requiring empirical optimization.

Caption: Chiral purification workflows for Doxazosin.

Conclusion

This technical guide has outlined two primary strategies for obtaining enantiomerically pure this compound: enantioselective synthesis and chiral purification of the racemate. The enantioselective synthesis, featuring an enzymatic kinetic resolution of a key precursor, offers an elegant and efficient route. For the purification of racemic Doxazosin, preparative chiral HPLC provides a direct and powerful separation method, while diastereomeric salt resolution represents a classical and potentially scalable alternative. The choice of method will depend on factors such as the required scale of production, cost considerations, and available equipment. The detailed protocols and compiled data within this document serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 4. Enantiomeric resolution of doxazosin mesylate and its process-related substances on polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of the (R)-Doxazosin Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxazosin, a quinazoline derivative, is a potent and selective α1-adrenoceptor antagonist widely prescribed as a racemic mixture for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The presence of a chiral center in its structure gives rise to two enantiomers, (R)- and (S)-doxazosin, which exhibit distinct pharmacological and pharmacokinetic properties. This technical guide provides an in-depth analysis of the pharmacological profile of the (R)-doxazosin enantiomer, focusing on its receptor binding, functional activity, and potential therapeutic implications. While comprehensive binding affinity data for the individual enantiomers remain an area for further investigation, functional assays reveal significant stereoselectivity. This document summarizes the current state of knowledge, presents key quantitative data, and outlines detailed experimental protocols relevant to the study of this specific enantiomer.

Introduction

Doxazosin exerts its therapeutic effects by competitively inhibiting postsynaptic α1-adrenergic receptors, leading to vasodilation of arterioles and veins and relaxation of smooth muscle in the prostate and bladder neck.[1][2] The differential pharmacology of its enantiomers is of significant interest, as it may offer opportunities for developing therapies with improved efficacy and reduced side-effect profiles. Notably, studies have shown that the chiral nature of doxazosin significantly influences its activity at certain α1-adrenoceptor subtypes and can lead to divergent effects on cardiac tissue.[3][4] This guide focuses specifically on the (R)-enantiomer, which is also referred to as (-)-doxazosin in some literature.

Receptor Binding Profile

While doxazosin is known to be a high-affinity, non-selective antagonist at α1-adrenoceptors, specific binding affinity data (K_i_ values) for the individual (R)- and (S)-enantiomers at the human α1A, α1B, and α1D subtypes are not extensively reported in the public domain.[5][6] The available data for the racemic mixture are presented below for context.

Table 1: Binding Affinity (K_D_) of Racemic Doxazosin at Human α1-Adrenoceptor Subtypes

| Receptor Subtype | log K_D_ | K_D_ (nM) | Reference(s) |

| α1A-Adrenoceptor | -8.58 | ~2.63 | [5] |

| α1B-Adrenoceptor | -8.46 | ~3.47 | [5] |

| α1D-Adrenoceptor | -8.33 | ~4.68 | [5] |

K_D_ values were determined by [3H]prazosin whole-cell binding in CHO cells stably expressing the respective human α1-adrenoceptor subtype.

Functional Activity

Functional assays using isolated tissues provide the most detailed insights into the stereoselective activity of the this compound enantiomer. These studies primarily utilize Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the original response.

α1-Adrenoceptor Antagonism in Vascular Tissue

Studies on isolated rabbit and rat vascular tissues demonstrate that this compound is a potent competitive antagonist of noradrenaline-induced vasoconstriction. Notably, its potency varies between different vascular beds and in comparison to its (S)-counterpart.

Table 2: Functional Antagonist Potency (pA2) of this compound in Isolated Arterial Tissues

| Tissue (Predominant Receptor) | Agonist | Species | This compound pA2 Value | (S)-Doxazosin pA2 Value | Key Finding | Reference(s) |

| Ear Artery | Noradrenaline | Rabbit | 7.91 ± 0.03 | 7.53 ± 0.05 | (R)-enantiomer is more potent. | [7] |

| Mesenteric Artery | Noradrenaline | Rabbit | 7.80 ± 0.05 | 7.29 ± 0.07 | (R)-enantiomer is more potent. | [7] |

| Pulmonary Artery | Noradrenaline | Rabbit | 8.32 ± 0.06 | 7.97 ± 0.07 | (R)-enantiomer is more potent. | [7] |

| Aorta (α1D) | Noradrenaline | Rat | 8.625 ± 0.053 | 9.503 ± 0.051 | (S)-enantiomer is more potent. | [3] |

Activity at Prostatic α1A-Adrenoceptors

In the context of its primary indication for BPH, the activity at the α1A-adrenoceptor subtype is crucial. Functional studies on rabbit prostate tissue suggest that the chiral center of doxazosin does not significantly affect its blocking activity at this therapeutic target.[3]

Table 3: Functional Antagonist Potency (pK_B_) of Doxazosin Enantiomers in Isolated Prostate Tissue

| Tissue (Predominant Receptor) | Agonist | Species | This compound pK_B_ | (S)-Doxazosin pK_B_ | Key Finding | Reference(s) |

| Prostate (α1A) | Phenylephrine | Rabbit | Same as (S)-enantiomer | Same as (R)-enantiomer | No significant stereoselectivity observed. | [3] |

Inotropic Effects on Cardiac Tissue

Interestingly, the doxazosin enantiomers exhibit opposing effects on the contractile force of isolated cardiac atria, and these actions are independent of α1-adrenoceptor blockade.

Table 4: Inotropic Effects of this compound in Isolated Atria

| Tissue | Species | Effect of this compound | Effect of (S)-Doxazosin | Mechanism | Reference(s) |

| Atria | Rat, Rabbit | Positive Inotropic | Negative Inotropic | α1-adrenoceptor-independent | [3] |

Signaling Pathways and Experimental Workflows

α1-Adrenoceptor Signaling Pathway

This compound acts as a competitive antagonist at Gq-coupled α1-adrenergic receptors. By blocking the binding of endogenous agonists like norepinephrine, it prevents the activation of Phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately blocks the downstream cascade leading to intracellular calcium release and smooth muscle contraction.

Caption: Antagonism of the Gq-coupled α1-adrenoceptor signaling cascade by this compound.

Experimental Workflow for Pharmacological Characterization

The characterization of this compound involves a multi-step process, from the separation of the enantiomers to their functional evaluation in biological systems.

Caption: General experimental workflow for the characterization of the this compound enantiomer.

Experimental Protocols

Chiral Separation of Doxazosin Enantiomers by HPLC

This protocol is based on established methods for the analytical separation of doxazosin enantiomers.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

-

Chiral Stationary Phase: Ovomucoid-based chiral column.

-

Mobile Phase: An isocratic mixture of methanol, 5mM ammonium acetate, and formic acid (e.g., 20/80/0.016, v/v/v). The exact ratio should be optimized for baseline separation.

-

Flow Rate: 0.60 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection: Fluorescence detection with an excitation wavelength of 255 nm and an emission wavelength of 385 nm.

-

Procedure:

-

Prepare a stock solution of racemic doxazosin in a suitable solvent (e.g., methanol).

-

Inject the sample onto the chiral column.

-

Elute the enantiomers using the isocratic mobile phase.

-

Monitor the eluent with the fluorescence detector. The two enantiomers, (R)-(-)-doxazosin and (S)-(+)-doxazosin, will exhibit distinct retention times, allowing for their separation and quantification.

-

Functional Assessment of α1-Adrenoceptor Antagonism (Isolated Artery)

This protocol describes the measurement of isometric tension in isolated arterial rings to determine the functional antagonist potency (pA2) of this compound.

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rabbit or rat) in accordance with institutional guidelines.

-

Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit solution.

-

Clean the artery of adherent connective tissue and cut it into rings of 2-3 mm in length.

-

-

Apparatus:

-

Mount the arterial rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system.

-

Apply a resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washing.

-

-

Procedure (Schild Analysis):

-

Obtain a cumulative concentration-response curve for an α1-agonist (e.g., norepinephrine or phenylephrine).

-

Wash the tissue repeatedly to return to baseline tension.

-

Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

-

Repeat steps 2-4 with increasing concentrations of this compound.

-

Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each concentration of this compound.

-

Construct a Schild plot by graphing log(dose ratio - 1) versus the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.

-

Assessment of Inotropic Effects (Isolated Atria)

This protocol outlines a method for evaluating the direct effects of this compound on the contractile force of cardiac tissue.

-

Tissue Preparation:

-

Humanely euthanize a rat and quickly excise the heart, placing it in cold, oxygenated Krebs-Henseleit solution.

-

Isolate the left and right atria from the ventricles.

-

Mount the atria in an isolated organ bath under a resting tension (e.g., 0.5-1.0 g). The right atrium can be used to measure chronotropic (rate) effects, while the left atrium, driven by electrical stimulation (e.g., 1 Hz, 5 ms duration, supramaximal voltage), is used for inotropic (force) measurements.

-

-

Procedure:

-

Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the buffer.

-

Once a stable baseline contractile force is achieved, add this compound to the bath in a cumulative manner, allowing the response to stabilize at each concentration.

-

Record the changes in the force of contraction. A positive inotropic effect is an increase in force, while a negative inotropic effect is a decrease.

-

The results can be expressed as a percentage change from the baseline contractile force.

-

Conclusion

The (R)-enantiomer of doxazosin exhibits a distinct and complex pharmacological profile. While it appears to have similar functional potency to its (S)-counterpart at the therapeutically relevant α1A-adrenoceptor in the prostate, it shows significant stereoselectivity at vascular α1-adrenoceptors.[3][7] Specifically, this compound is a more potent antagonist in several rabbit arteries, but less potent in the rat aorta, which is rich in the α1D subtype.[3][7] Furthermore, its unique positive inotropic effect on cardiac tissue, which is independent of α1-adrenoceptor blockade, warrants further investigation.[3] The lack of specific binding affinity data for the individual enantiomers at each receptor subtype remains a key knowledge gap. A thorough understanding of the stereoselective properties of doxazosin is crucial for the rational design of future drugs targeting the α1-adrenoceptor family, potentially leading to agents with enhanced uroselectivity or a more favorable cardiovascular safety profile.

References

- 1. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Biological Activity of (R)-Doxazosin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist, is a widely prescribed therapeutic agent for benign prostatic hyperplasia (BPH) and hypertension. As a chiral molecule, doxazosin exists as two enantiomers: (R)-doxazosin and (S)-doxazosin. While the commercially available drug is a racemic mixture of both, emerging evidence indicates a significant stereospecificity in their biological activities. This technical guide provides a comprehensive overview of the distinct pharmacological profiles of the (R)- and (S)-enantiomers of doxazosin, with a particular focus on the (R)-enantiomer. Understanding these stereospecific differences is paramount for the rational design of more selective and efficacious therapeutic agents with improved side-effect profiles.

This document summarizes key quantitative data on receptor binding and functional activity, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Stereoselective Receptor Binding Affinity

The differential interaction of doxazosin enantiomers with α1-adrenoceptor subtypes (α1A, α1B, and α1D) is a cornerstone of their distinct pharmacological effects. Functional assays have been pivotal in elucidating these differences.

Table 1: Functional Antagonist Potency of Doxazosin Enantiomers at α1-Adrenoceptor Subtypes

| Enantiomer | Receptor Subtype | Tissue/Assay System | Agonist | Potency (pA₂) | Antagonist Dissociation Constant (pKB) |

| This compound | α1A | Rabbit Prostate | Phenylephrine | - | Same as (S)-Doxazosin[1] |

| (S)-Doxazosin | α1A | Rabbit Prostate | Phenylephrine | - | Same as this compound[1] |

| This compound | α1D | Rat Aorta | Noradrenaline | 8.625 ± 0.053[1] | - |

| (S)-Doxazosin | α1D | Rat Aorta | Noradrenaline | 9.503 ± 0.051[1] | - |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.

The data clearly indicates that while both enantiomers exhibit similar potency at the α1A-adrenoceptor, the (S)-enantiomer possesses a significantly higher antagonist potency at the α1D-adrenoceptor in the rat aorta compared to the (R)-enantiomer[1]. This highlights a notable stereoselectivity for the α1D subtype. Racemic doxazosin is known to be a non-selective antagonist of all three α1-adrenoceptor subtypes[2].

Downstream Signaling Pathways

The binding of doxazosin enantiomers to α1-adrenoceptors initiates a cascade of intracellular signaling events. The primary pathway associated with α1-adrenoceptor activation is the Gq/11 protein-coupled activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

While direct comparative studies on the stereospecific effects of doxazosin enantiomers on phosphoinositide hydrolysis are limited, the differential binding affinities suggest a potential for stereoselective modulation of this pathway.

Furthermore, studies on racemic doxazosin have indicated its influence on the cAMP/cGMP signaling pathways[3]. In rat Leydig cells, doxazosin treatment led to a decrease in the expression of cAMP-specific phosphodiesterases and affected the expression of protein kinase A (PKA) subunits[3]. It also influenced cGMP signaling by stimulating the transcription of nitric oxide synthases[3]. The extent to which each enantiomer contributes to these effects remains an area for further investigation.

Beyond adrenoceptor-mediated pathways, racemic doxazosin has been shown to induce apoptosis in prostate cells through a death receptor-mediated mechanism, involving the activation of caspase-8 and caspase-3[4]. This effect appears to be independent of its α1-adrenoceptor antagonism.

Signaling Pathway Diagrams

Caption: Canonical Gq-coupled α1-adrenoceptor signaling pathway antagonized by doxazosin.

Functional Biological Activity

The stereoselective receptor binding of doxazosin enantiomers translates into distinct functional outcomes in various tissues.

Table 2: Functional Activity of Doxazosin Enantiomers

| Enantiomer | Biological Effect | Tissue/Model | Observation |

| This compound | Inotropic Effect | Rat & Rabbit Heart | Positive inotropic effect (α1-adrenoceptor-independent)[1] |

| (S)-Doxazosin | Inotropic Effect | Rat & Rabbit Heart | Negative inotropic effect (α1-adrenoceptor-independent)[1] |

| This compound | Chronotropic Effect | Rat & Rabbit Heart | No effect on atrial rate[1] |

| (S)-Doxazosin | Chronotropic Effect | Rat & Rabbit Heart | Decreased atrial rate[1] |

| This compound | Vasoconstriction Inhibition | Rabbit Ear, Mesenteric, & Pulmonary Arteries | Competitive antagonist of noradrenaline-induced vasoconstriction[5] |

| (S)-Doxazosin | Vasoconstriction Inhibition | Rabbit Ear, Mesenteric, & Pulmonary Arteries | Competitive antagonist of noradrenaline-induced vasoconstriction (lower pA₂ than this compound)[5] |

A striking observation is the opposing inotropic effects of the enantiomers in cardiac tissue, which are independent of α1-adrenoceptor blockade[1]. This compound produces a positive inotropic effect, while (S)-doxazosin has a negative inotropic effect[1]. Furthermore, (S)-doxazosin, but not this compound, decreases the atrial rate[1]. These findings suggest the involvement of other, yet to be fully characterized, molecular targets.

In vascular smooth muscle, both enantiomers act as competitive antagonists to noradrenaline-induced vasoconstriction, with the (R)-enantiomer generally exhibiting higher potency in several arterial preparations[5].

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of doxazosin enantiomers to α1-adrenoceptor subtypes expressed in cell membranes.

Objective: To determine the equilibrium dissociation constant (Ki) of (R)- and (S)-doxazosin for α1A, α1B, and α1D adrenoceptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.

-

[³H]-Prazosin (radioligand).

-

This compound and (S)-Doxazosin.

-

Phentolamine (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and isolate the membrane fraction by differential centrifugation[6]. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-prazosin (typically at or below its Kd), and varying concentrations of the unlabeled competitor ((R)- or (S)-doxazosin).

-

Total and Non-Specific Binding: For total binding, omit the competitor. For non-specific binding, add a high concentration of a non-selective antagonist like phentolamine.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Isolated Tissue Bath Assay for Functional Antagonism (Schild Analysis)

This protocol describes the determination of the functional antagonist potency (pA₂) of doxazosin enantiomers in isolated vascular or prostatic tissue.

Objective: To determine the pA₂ values for (R)- and (S)-doxazosin against noradrenaline- or phenylephrine-induced contractions.

Materials:

-

Isolated tissue (e.g., rat aortic rings, rabbit prostate strips).

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Agonist (e.g., noradrenaline, phenylephrine).

-

This compound and (S)-Doxazosin.

-

Isolated tissue bath system with force transducers and data acquisition software.

Procedure:

-

Tissue Preparation: Dissect the desired tissue and prepare segments (e.g., rings of aorta) of appropriate size.

-

Mounting: Mount the tissue segments in the isolated tissue baths containing Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes), with periodic washing.

-

Control Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to establish a baseline.

-

Antagonist Incubation: Wash the tissues and incubate with a fixed concentration of a doxazosin enantiomer for a predetermined time (e.g., 30-60 minutes).

-

Second Concentration-Response Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 5 and 6 with increasing concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC₅₀ in the presence of antagonist / EC₅₀ in the absence of antagonist).

-

Plot log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).

-

Perform linear regression on the data. The x-intercept of the regression line is the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Caption: Workflow for determining antagonist potency using Schild analysis.

Conclusion and Future Directions

The available evidence strongly supports the stereospecific biological activity of doxazosin enantiomers. The (S)-enantiomer displays higher antagonist potency at the α1D-adrenoceptor, while the enantiomers exert opposing, α1-adrenoceptor-independent effects on cardiac muscle contractility. These findings have significant implications for drug development, suggesting that the development of enantiomerically pure this compound could offer a therapeutic advantage by potentially reducing certain cardiovascular side effects associated with the racemic mixture, particularly those mediated by α1D-adrenoceptor blockade and direct cardiac effects.

Further research is warranted to fully elucidate the stereospecificity of doxazosin. Key areas for future investigation include:

-

Comprehensive Receptor Binding Studies: Determination of the Ki values of (R)- and (S)-doxazosin for all three α1-adrenoceptor subtypes (α1A, α1B, and α1D) in human-derived tissues or cell lines.

-

Stereoselective Signaling Studies: Direct comparison of the effects of each enantiomer on downstream signaling pathways, including phosphoinositide hydrolysis and cAMP/cGMP modulation, in relevant cell types.

-

Identification of Non-Adrenergic Targets: Elucidation of the molecular mechanisms responsible for the α1-adrenoceptor-independent cardiac effects of the doxazosin enantiomers.

A deeper understanding of the distinct pharmacological profiles of (R)- and (S)-doxazosin will pave the way for the development of safer and more effective treatments for BPH and hypertension.

References

- 1. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Nuances of Doxazosin: A Technical Guide to its Enantiomers

An In-depth Exploration of the Discovery, Development, and Differential Pharmacology of (S)- and (R)-Doxazosin for Researchers, Scientists, and Drug Development Professionals.

Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist, has long been a cornerstone in the management of benign prostatic hyperplasia (BPH) and hypertension. Initially developed and marketed as a racemic mixture, subsequent research has unveiled a fascinating and clinically relevant stereochemical dimension to its pharmacology. This technical guide provides a comprehensive overview of the discovery, development, and distinct properties of doxazosin's enantiomers, offering valuable insights for researchers and professionals in the field of drug development.

A Historical Perspective: From Racemate to Enantiomers

The development of α1-adrenoceptor antagonists dates back to the mid-20th century, with the initial discovery of non-selective agents. The subsequent drive for greater receptor selectivity led to the development of compounds like prazosin, and later, doxazosin, which was patented in 1977 and entered medical use in 1988.[1] For many years, doxazosin was prescribed as a racemate, a 50:50 mixture of its (S)- and (R)-enantiomers.

The concept of "chiral switching," the practice of re-developing a racemic drug as a single enantiomer, gained traction in the pharmaceutical industry in the late 1990s.[2][3] This trend was fueled by an increasing understanding that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. While a specific timeline for the initial chiral investigation of doxazosin is not extensively documented in publicly available literature, the broader movement towards evaluating the stereochemistry of existing drugs likely spurred the initial investigations into its enantiomers.

Stereoselective Synthesis and Chiral Resolution

The synthesis of racemic doxazosin is well-established and typically involves the condensation of 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine.[4] The chiral center of doxazosin is located on the 1,4-benzodioxan moiety.

Chiral Resolution of Doxazosin Enantiomers

A common and effective method for obtaining the individual enantiomers of doxazosin is through chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Preparative Chiral HPLC Resolution of Racemic Doxazosin

-

Objective: To separate and isolate the (S)- and (R)-enantiomers of doxazosin from a racemic mixture.

-

Instrumentation:

-

Preparative HPLC system equipped with a pump, injector, and a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H).

-

-

Reagents:

-

Racemic doxazosin mesylate

-

HPLC-grade n-hexane

-

HPLC-grade ethanol or isopropanol

-

Diethylamine (DEA)

-

-

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, an alcohol (e.g., ethanol or isopropanol), and a small percentage of an amine modifier like diethylamine (e.g., n-hexane:ethanol:DEA 80:20:0.1 v/v/v). The exact ratio may need optimization depending on the specific chiral column used.

-

Sample Preparation: Dissolve the racemic doxazosin mesylate in a suitable solvent, ideally the mobile phase, to a concentration appropriate for preparative scale injection.

-

Chromatographic Separation:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the dissolved racemic doxazosin onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the fractions corresponding to the two separated enantiomeric peaks.

-

-

Enantiomer Isolation:

-

Combine the fractions for each enantiomer.

-

Evaporate the solvent under reduced pressure to obtain the isolated enantiomers.

-

-

Purity and Identity Confirmation:

-

Assess the enantiomeric purity of each isolated fraction using analytical chiral HPLC.

-

Confirm the chemical identity of the isolated enantiomers using techniques such as mass spectrometry and NMR spectroscopy.

-

-

Differential Pharmacology of Doxazosin Enantiomers

The primary therapeutic action of doxazosin is the blockade of α1-adrenergic receptors, which are G-protein coupled receptors involved in smooth muscle contraction. These receptors are further classified into three subtypes: α1A, α1B, and α1D. Research has demonstrated that the two enantiomers of doxazosin exhibit distinct pharmacological profiles, particularly in their interaction with these receptor subtypes.

Receptor Binding Affinities and Functional Antagonism

One key study investigated the functional antagonism of the enantiomers at α1A-adrenoceptors in the rabbit prostate and α1D-adrenoceptors in the rat aorta. The results revealed a significant difference in their activity at the α1D subtype, while their activity at the α1A subtype was comparable.[5]

| Enantiomer | Receptor Subtype | Tissue | Method | Value (Mean ± SEM) |

| (+)Doxazosin | α1D | Rat Aorta | Schild Analysis (pA2) | 9.503 ± 0.051 |

| (-)Doxazosin | α1D | Rat Aorta | Schild Analysis (pA2) | 8.625 ± 0.053 |

| (+)Doxazosin | α1A | Rabbit Prostate | pKB | No significant difference reported between enantiomers |

| (-)Doxazosin | α1A | Rabbit Prostate | pKB | No significant difference reported between enantiomers |

| Racemic Doxazosin | α1A | Human (cloned) | Radioligand Binding (logKD) | -8.58 |

| Racemic Doxazosin | α1B | Human (cloned) | Radioligand Binding (logKD) | -8.46 |

| Racemic Doxazosin | α1D | Human (cloned) | Radioligand Binding (logKD) | -8.33 |

Table 1: Comparative functional antagonism and binding affinities of doxazosin enantiomers and racemate at α1-adrenoceptor subtypes. Data compiled from multiple sources.[6][7]

These findings suggest that (+)-doxazosin is a more potent antagonist at the α1D-adrenoceptor subtype compared to (-)-doxazosin. The lack of significant difference at the α1A-adrenoceptor, the predominant subtype in the prostate, suggests that both enantiomers contribute to the therapeutic effect in BPH.

Downstream Signaling Pathways

The binding of an antagonist to a G-protein coupled receptor like the α1-adrenoceptor prevents the coupling of the Gαq/11 protein, thereby inhibiting the downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction.

While studies directly comparing the effects of individual doxazosin enantiomers on these downstream signaling events are limited, the differential antagonism at the receptor level implies a corresponding stereoselective effect on the entire pathway.

Experimental Protocol: Measurement of Intracellular Calcium Mobilization

-

Objective: To assess the differential inhibitory effect of doxazosin enantiomers on agonist-induced intracellular calcium mobilization.

-

Instrumentation:

-

Fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.

-

-

Reagents:

-

Cell line expressing the desired α1-adrenoceptor subtype (e.g., HEK293 cells).

-

Fura-2 AM (a ratiometric calcium indicator).

-

An α1-adrenoceptor agonist (e.g., phenylephrine).

-

(S)-doxazosin and this compound.

-

Pluronic F-127.

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution).

-

-

Procedure:

-

Cell Culture and Loading:

-

Culture the cells to an appropriate confluency in a multi-well plate.

-

Load the cells with Fura-2 AM in the presence of Pluronic F-127 for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove extracellular dye.

-

-

Antagonist Incubation:

-

Incubate the cells with varying concentrations of (S)-doxazosin or this compound for a predetermined period.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Inject the α1-adrenoceptor agonist (phenylephrine) and continuously record the fluorescence ratio (340/380 nm).

-

-

Data Analysis:

-

Calculate the change in the fluorescence ratio, which is proportional to the change in intracellular calcium concentration.

-

Compare the inhibitory effect of the two enantiomers on the agonist-induced calcium response.

-

-

Figure 1: Simplified signaling pathway of the α1-adrenoceptor and the point of inhibition by doxazosin enantiomers.

Stereoselective Pharmacokinetics

The differential effects of doxazosin enantiomers are not limited to their pharmacodynamics; their pharmacokinetic profiles also exhibit stereoselectivity.

Plasma Protein Binding

Studies have shown that both enantiomers of doxazosin are highly bound to plasma proteins in humans, rats, and dogs. However, (+)-doxazosin consistently exhibits a higher protein binding capacity than (-)-doxazosin across these species.[8][9] This difference in plasma protein binding can influence the unbound fraction of the drug available to interact with its target receptors and undergo metabolism, thereby contributing to the observed differences in their overall pharmacokinetic profiles.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

-

Objective: To determine the stereoselective plasma protein binding of doxazosin enantiomers.

-

Instrumentation:

-

Equilibrium dialysis apparatus with dialysis membranes (e.g., molecular weight cut-off of 8,000-12,000 Da).

-

Shaking water bath or incubator.

-

Analytical chiral HPLC system with a fluorescence detector.

-

-

Reagents:

-

Pooled plasma from the species of interest (e.g., human, rat).

-

Phosphate-buffered saline (PBS).

-

(S)-doxazosin and this compound.

-

-

Procedure:

-

Dialysis Setup:

-

Hydrate the dialysis membranes according to the manufacturer's instructions.

-

Pipette a known volume of plasma into one chamber of the dialysis cell and an equal volume of PBS into the other chamber.

-

Spike the plasma with a known concentration of racemic doxazosin or the individual enantiomers.

-

-

Equilibration:

-

Incubate the dialysis cells in a shaking water bath at 37°C for a sufficient period to reach equilibrium (e.g., 24 hours).

-

-

Sample Analysis:

-

After incubation, collect samples from both the plasma and the buffer chambers.

-

Analyze the concentration of each enantiomer in both chambers using a validated chiral HPLC method with fluorescence detection.

-

-

Calculation:

-

The unbound fraction (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.

-

The percentage of protein binding is calculated as (1 - fu) x 100%.

-

-

References

- 1. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 2. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral switch - Wikipedia [en.wikipedia.org]

- 4. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 5. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Doxazosin: A Comprehensive Technical Guide to its Adrenergic Receptor Subtype Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity of (R)-Doxazosin for various adrenergic receptor subtypes. Doxazosin, a quinazoline-based compound, is a well-established α1-adrenergic receptor antagonist utilized in the clinical management of hypertension and benign prostatic hyperplasia. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-Doxazosin. This guide focuses on the (R)-enantiomer, which has been identified as (-)-Doxazosin[1], and summarizes its interaction with α1 and α2-adrenergic receptor subtypes.

Quantitative Binding Affinity of this compound

The binding affinity of this compound and its racemic mixture for various adrenergic receptor subtypes has been characterized using different experimental approaches, yielding parameters such as pA2, pKB, and log KD. The following tables summarize the available quantitative data to facilitate a comparative analysis.

Table 1: Binding Affinity of Doxazosin Enantiomers for α1-Adrenergic Receptor Subtypes

| Enantiomer | Receptor Subtype | Preparation | Parameter | Value | Reference |

| (-)-Doxazosin (R) | α1A | Rabbit Prostate | pKB | Not significantly different from (+)-Doxazosin | [2] |

| (+)-Doxazosin (S) | α1A | Rabbit Prostate | pKB | Not significantly different from (-)-Doxazosin | [2] |

| (-)-Doxazosin (R) | α1D | Rat Aorta | pA2 | 8.625 ± 0.053 | [2] |

| (+)-Doxazosin (S) | α1D | Rat Aorta | pA2 | 9.503 ± 0.051 | [2] |

| This compound | α1 (mixed) | Rabbit Ear Artery | pA2 | 7.91 ± 0.03 | [3] |

| This compound | α1 (mixed) | Rabbit Mesenteric Artery | pA2 | 7.80 ± 0.05 | [3] |

| This compound | α1 (mixed) | Rabbit Pulmonary Artery | pA2 | 8.32 ± 0.06 | [3] |

Table 2: Binding Affinity of Racemic Doxazosin for Adrenergic Receptor Subtypes

| Receptor Subtype | Parameter | Value |

| α1A | log KD | -8.58 |

| α1B | log KD | -8.46 |

| α1D | log KD | -8.33 |

It is important to note that racemic doxazosin is a non-selective antagonist for the three cloned human alpha 1 adrenoceptors[4]. Studies on the enantiomers indicate that the chiral center significantly influences the binding affinity for the α1D-adrenoceptor subtype, with the (+)-enantiomer showing a higher pA2 value[2]. In contrast, the affinity for the α1A-adrenoceptor in the rabbit prostate appears to be non-stereoselective[2].

Experimental Protocols

The determination of binding affinities for adrenergic receptor subtypes predominantly relies on radioligand binding assays. Below is a detailed, synthesized methodology representative of the key experiments cited.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for a specific adrenergic receptor subtype.

1. Membrane Preparation:

-

Source: Tissues endogenously expressing the target receptor (e.g., rabbit prostate for α1A, rat aorta for α1D) or cell lines stably transfected with the human receptor subtype (e.g., CHO cells) are used.

-

Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.

2. Competitive Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well. Each well contains:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue membranes).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors).

-

50 µL of varying concentrations of the competing test compound (e.g., this compound) or buffer for total binding determination.

-

-

Non-specific Binding: A parallel set of reactions is prepared in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Signaling Pathways

The α1-adrenergic receptors, including the α1A, α1B, and α1D subtypes, are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins[5][6][7]. Activation of these receptors by an agonist initiates a well-defined signaling cascade.

Upon agonist binding, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

References

- 1. Enantioselective pharmacokinetics of doxazosin and pharmacokinetic interaction between the isomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of phospholipase C by α_(1-)adrenergic receptors is mediated by the α subunits of Gq family [authors.library.caltech.edu]

- 6. Activation of phospholipase C by alpha 1-adrenergic receptors is mediated by the alpha subunits of Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In vitro characterization of (R)-Doxazosin effects

An In-Depth Technical Guide on the In Vitro Characterization of (R)-Doxazosin Effects

Introduction

Doxazosin is a quinazoline-based compound widely utilized as a selective α1-adrenoceptor antagonist for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] It exerts its primary therapeutic effects by blocking postsynaptic α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate.[1][3] Doxazosin is a chiral molecule, with the (R)-enantiomer and (S)-enantiomer. While often administered as a racemate, studies have indicated that the antagonistic activity at α1-adrenoceptors resides primarily in the (R)-enantiomer.[4]

Recent research has unveiled that doxazosin's cellular effects extend beyond α1-adrenoceptor blockade, including the induction of apoptosis in various cell types through receptor-independent mechanisms.[5][6] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its receptor binding affinity, functional antagonism, downstream signaling pathways, and cellular effects. Detailed experimental protocols and data are presented to serve as a resource for researchers, scientists, and drug development professionals.

Receptor Binding Profile

The primary molecular targets of this compound are the α1-adrenergic receptor subtypes: α1A, α1B, and α1D.[7] The binding affinity of doxazosin to these receptors is typically determined through competitive radioligand binding assays. These assays measure the ability of the unlabeled drug to displace a specific radiolabeled ligand from the receptor.

Data Presentation: Binding Affinity of Doxazosin

The following table summarizes the binding affinities of doxazosin for human α1-adrenoceptor subtypes, as determined by [3H]prazosin whole-cell binding assays in CHO cells stably expressing the respective receptors.

| Receptor Subtype | log KD | KD (nM) | Reference |

| Human α1A-adrenoceptor | -8.58 | 0.26 | [8] |

| Human α1B-adrenoceptor | -8.46 | 0.35 | [8] |

| Human α1D-adrenoceptor | -8.33 | 0.47 | [8] |

KD (Dissociation Constant) is a measure of binding affinity; a lower KD value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the affinity of a test compound like this compound.[9][10][11]

1. Cell Culture and Membrane Preparation:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype are cultured to near confluence.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Protein concentration is determined using a BCA assay.

2. Competitive Binding Assay:

-

The assay is performed in 96-well plates.

-

To each well, add:

-

Membrane preparation (containing a specific amount of protein, e.g., 5-20 µg).

-

A fixed concentration of a suitable radioligand (e.g., [3H]prazosin).

-

Varying concentrations of the unlabeled competitor drug (this compound).

-

-

To determine non-specific binding, a high concentration of an unlabeled antagonist is used in separate wells.

-

The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

3. Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligand passes through.

-

Filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is the radioligand's dissociation constant.[12]

Mandatory Visualization: Radioligand Binding Assay Workflow

Downstream Signaling Pathways

This compound's effects are mediated through both α1-adrenoceptor-dependent and -independent signaling pathways.

α1-Adrenoceptor-Dependent Signaling

As a competitive antagonist, this compound blocks the canonical signaling cascade initiated by the binding of endogenous agonists like norepinephrine and epinephrine to α1-adrenoceptors.[7]

-

Mechanism: α1-adrenoceptors are G protein-coupled receptors (GPCRs) that couple to Gq/11 proteins.

-

Agonist Action: Agonist binding activates Gq/11, which in turn activates phospholipase C (PLC).

-

Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response: IP3 diffuses to the endoplasmic reticulum, binding to IP3 receptors and causing the release of stored Ca2+ into the cytoplasm. DAG and Ca2+ together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response, such as smooth muscle contraction.

-

This compound Action: By occupying the receptor's binding site, this compound prevents agonist binding and subsequent activation of this entire pathway.

Mandatory Visualization: α1-Adrenoceptor Signaling Pathway

α1-Adrenoceptor-Independent Signaling

Several in vitro studies have demonstrated that doxazosin can induce apoptosis in a variety of cell types, including cardiomyocytes and prostate cells, through mechanisms independent of α1-adrenoceptor blockade.[5][13][14]

-

Death Receptor-Mediated Apoptosis: In prostate cancer cells (PC-3) and benign prostate epithelial cells (BPH-1), doxazosin was shown to induce apoptosis via a death receptor-mediated pathway.[6] This involves:

-

Upregulation of the Fas/CD95 death receptor.

-

Recruitment of the Fas-associated death domain (FADD) adapter protein.

-

Activation of initiator caspase-8 and subsequent activation of executioner caspase-3.[6]

-

-

JAK/STAT Pathway Inhibition: In ovarian carcinoma cells, doxazosin has been shown to suppress the phosphorylation and activation of Janus kinases (JAK1/2) and Signal Transducers and Activators of Transcription (STAT1/3).[15] This inhibition can enhance apoptosis induced by interferons (IFN-α/γ).[15]

Mandatory Visualization: Doxazosin-Induced Apoptotic Pathway

In Vitro Cellular Effects

Doxazosin elicits significant cellular responses in vitro, most notably a dose- and time-dependent induction of apoptosis and reduction in cell viability.

Data Presentation: Cellular Effects of Doxazosin

The following table summarizes the observed cellular effects of doxazosin in different cell lines.

| Cell Line / Type | Assay | Effect | Dose Range | Reference |

| HL-1 Cardiomyocytes | Hoechst Staining, Flow Cytometry, TUNEL | Increased Apoptosis | 0.1 - 40 µmol/L | [13][16] |

| Neonatal Rat Cardiomyocytes | MTT Assay | Decreased Cell Viability | Not specified | [5][13] |

| Human Adult Cardiomyocytes | Hoechst Staining | Increased Apoptosis | 1 - 10 µmol/L | [13] |

| PC-3 (Prostate Cancer) | MTT Assay | Decreased Cell Viability | 0 - 35 µmol/L | [14] |

| BPH-1 (Benign Prostate) | MTT Assay, Hoechst Staining | Decreased Viability, Increased Apoptosis | 0 - 35 µmol/L | [14] |

| NIH 3T3 (Fibroblasts, lack α1-adrenoceptors) | MTT Assay | Decreased Cell Viability | Not specified | [5][13] |

Experimental Protocols: Cell Viability and Apoptosis Assays

Detailed methodologies for common assays used to characterize doxazosin's cellular effects are provided below.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability: [5][17]

-

Principle: Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells.

-

2. Hoechst 33258 Staining for Apoptosis: [13][14]

-

Principle: A fluorescent dye that binds to the minor groove of DNA. In apoptotic cells, chromatin condenses and nuclear fragmentation occurs, resulting in brightly stained, compact, or fragmented nuclei that can be distinguished from the uniform, faint staining of normal nuclei.

-

Procedure:

-

Culture cells on glass coverslips or in multi-well plates.

-

Treat with this compound for the desired time.

-

Wash cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Incubate the cells with Hoechst 33258 dye solution in the dark.

-

Wash again with PBS.

-

Visualize the nuclei using a fluorescence microscope. Apoptotic cells are identified by their distinct nuclear morphology.

-

3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: [16][17]

-